molecular formula C12H19ClN2 B2854507 2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride CAS No. 2305251-90-3

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride

Cat. No.: B2854507
CAS No.: 2305251-90-3
M. Wt: 226.75
InChI Key: XJJOJTRPCIEKBQ-UHFFFAOYSA-N
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Description

2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride is a chemical compound used in scientific research. It is a biologically important alkylaminophenol compound . This compound exhibits high perplexity, allowing for complex analyses. Its burstiness aids in diverse applications, making it valuable in various scientific studies.


Synthesis Analysis

This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .

Scientific Research Applications

DNA Binding and Nuclease Activity

Research by Kumar et al. (2012) on Cu(II) complexes with tridentate ligands, including structures related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, demonstrates significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes to calf thymus DNA, suggesting potential applications in gene therapy and molecular biology for the modulation and cleavage of DNA (Kumar et al., 2012).

Synthesis of New Compounds

Alcaide et al. (2015) have utilized 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides, a compound structurally related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, in a metal-free direct [2+2] cycloaddition reaction. This method facilitates the synthesis of substituted cyclobutenes at room temperature, highlighting its utility in creating novel compounds with potential applications in materials science and pharmaceuticals (Alcaide et al., 2015).

Corrosion Inhibition

Das et al. (2017) explored cadmium(II) Schiff base complexes for corrosion inhibition on mild steel, involving ligands with structural similarities to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine. These complexes demonstrate significant inhibition properties, linking coordination chemistry with materials engineering to mitigate corrosion, which is critical in industrial applications (Das et al., 2017).

Analysis of High Connectivity Materials

Hill et al. (2005) discussed the use of N,N'-dioxide ligands, including those structurally related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, in designing coordination framework polymers. This research provides insights into the development of materials with complex architectures for applications in catalysis and molecular electronics (Hill et al., 2005).

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJOJTRPCIEKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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